![molecular formula C18H19NO3 B11832559 4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-84-9](/img/structure/B11832559.png)
4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is a synthetic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a piperidine ring attached to a furochromenone core. Furochromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Mannich reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furochromenone core to dihydrofurochromenone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrofurochromenone derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 8-(Diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 6-Chloro-7-hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-phenyl-chromen-2-one
Uniqueness
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities.
Properties
CAS No. |
139395-84-9 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-methyl-8-(piperidin-1-ylmethyl)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-9-17(20)22-18-14(12)5-6-16-15(18)10-13(21-16)11-19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3 |
InChI Key |
UKHNXKDOFZPTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


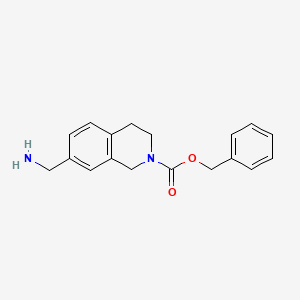

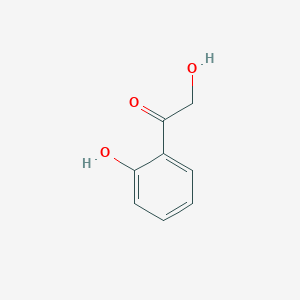

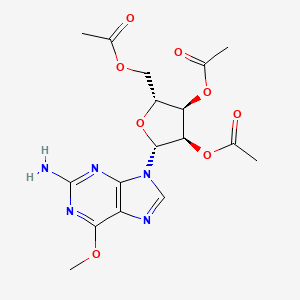
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)
![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
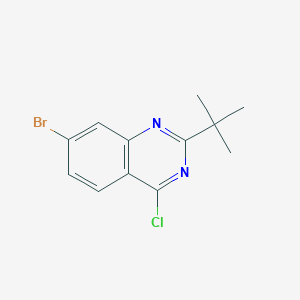
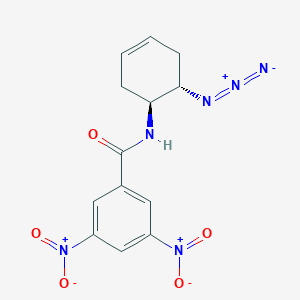
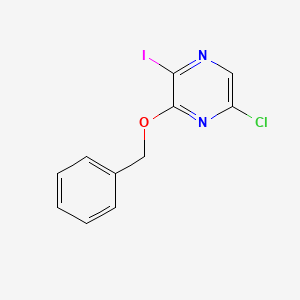
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)


